

# Application of Baloxavir marboxil in combination with other antiviral agents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sebaloxavir marboxil*

Cat. No.: *B15564385*

[Get Quote](#)

## Application Notes: Baloxavir Marboxil in Combination Antiviral Therapy

### Introduction

Baloxavir marboxil is a first-in-class antiviral agent that, after oral administration, is hydrolyzed to its active form, baloxavir acid.<sup>[1]</sup> Baloxavir acid selectively inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein, a crucial enzyme for the initiation of viral mRNA transcription ("cap-snatching").<sup>[1][2]</sup> This mechanism is distinct from other approved influenza antivirals, such as neuraminidase inhibitors (NAIs). While effective as a monotherapy, the emergence of resistance, often through substitutions like I38T in the PA protein, is a concern.<sup>[3][4]</sup>

Combining baloxavir marboxil with antiviral agents that have different mechanisms of action is a promising strategy.<sup>[1][5]</sup> This approach aims to enhance antiviral efficacy, broaden the spectrum of activity, and reduce the likelihood of developing drug-resistant variants.<sup>[6][7]</sup> These notes summarize key data and protocols for researchers investigating combination therapies involving baloxavir marboxil.

## Combination with Neuraminidase Inhibitors (NAIs)

The most studied combinations involve baloxavir and NAIs like oseltamivir, zanamivir, and peramivir. NAIs act at a later stage of the viral life cycle, preventing the release of new virions

from infected cells. The complementary mechanisms of action provide a strong rationale for their combined use.

## In Vitro Synergy

Studies consistently demonstrate that the combination of baloxavir acid with various NAIs results in synergistic antiviral activity against different influenza A and B virus strains.<sup>[7][8][9]</sup> Synergy is often quantified using a Combination Index (CI), where  $CI < 1$  indicates synergy,  $CI = 1$  indicates an additive effect, and  $CI > 1$  indicates antagonism.

Table 1: In Vitro Synergy of Baloxavir Acid (BXA) with Neuraminidase Inhibitors (NAIs) and Other Antivirals

| Influenza Strain | Combination Agent | EC50 (BXA Alone) | EC50 (Combination Agent Alone) | Combination Index (CIwt) | Outcome            | Reference |
|------------------|-------------------|------------------|--------------------------------|--------------------------|--------------------|-----------|
| A(H1N1)pdm09     | Zanamivir         | 0.48 ± 0.22 nM   | 2.48 ± 0.96 μM                 | 0.40                     | Synergistic        | [8]       |
|                  | Oseltamivir       | 0.48 ± 0.22 nM   | 0.42 ± 0.29 μM                 | 0.48                     | Synergistic        | [8]       |
|                  | Peramivir         | 0.48 ± 0.22 nM   | 15.00 ± 5.77 nM                | 0.48                     | Synergistic        | [8]       |
|                  | Favipiravir       | 0.48 ± 0.22 nM   | 10.32 ± 1.89 μM                | 0.54                     | Synergistic        | [8]       |
|                  | Ribavirin         | 0.48 ± 0.22 nM   | 2.22 ± 1.55 μM                 | 1.91                     | Antagonistic       | [8]       |
| A(H3N2)          | Zanamivir         | 19.55 ± 5.66 nM  | 2.48 ± 0.96 μM                 | 0.47                     | Synergistic        | [8]       |
|                  | Oseltamivir       | 19.55 ± 5.66 nM  | 0.42 ± 0.29 μM                 | 0.49                     | Synergistic        | [8]       |
|                  | Peramivir         | 19.55 ± 5.66 nM  | 48.43 ± 21.83 nM               | 0.42                     | Synergistic        | [8]       |
|                  | Favipiravir       | 19.55 ± 5.66 nM  | 10.32 ± 1.89 μM                | 0.16                     | Highly Synergistic | [8]       |

|| Ribavirin | 19.55 ± 5.66 nM | 2.22 ± 1.55 μM | 1.23 | Antagonistic |[8]|

Data sourced from in vitro studies on Madin-Darby Canine Kidney (MDCK) cells.[8] CIwt refers to the weighted combination index value.

## In Vivo Efficacy and Resistance Prevention

In animal models, combination therapy has shown significant benefits over monotherapy.

- Enhanced Efficacy: In a mouse model of lethal influenza A infection, combination treatment with a suboptimal dose of baloxavir marboxil and oseltamivir was more effective than either monotherapy in reducing viral titers, improving survival, and mitigating lung pathology, even when treatment was delayed.[1][9][10]
- Reduced Emergence of Resistance: Combination therapy with baloxavir and oseltamivir has been shown to impede the emergence of baloxavir-resistant variants containing the PA-I38X substitution in mouse models.[6] This is a critical advantage, as these variants can emerge rapidly under baloxavir monotherapy.[3][6]

## Clinical Perspective

In a phase III clinical trial (Flagstone) involving hospitalized patients with influenza, adding baloxavir to a standard of care NAI did not significantly alter the time to clinical improvement. [11] However, the combination did lead to a more rapid reduction in viral shedding.[11] A post-hoc analysis of high-risk patients from this trial suggested that dual antiviral therapy was associated with significantly lower mortality compared to NAI monotherapy.[12] Several clinical trials are ongoing to further evaluate the efficacy of this combination in various patient populations, including immunocompromised individuals.[13][14]

## Combination with Other Polymerase Inhibitors

### Favipiravir

Favipiravir is an inhibitor of the viral RNA-dependent RNA polymerase (RdRp). In vitro studies have shown that the combination of baloxavir acid and favipiravir exerts a synergistic to highly synergistic effect against both A(H1N1)pdm09 and A(H3N2) influenza strains.[5][8]

### Ribavirin

In contrast to the synergy seen with other agents, the combination of baloxavir acid and ribavirin demonstrated an antagonistic effect against both H1N1 and H3N2 strains in vitro.[8]

## Combination with Host-Targeted Agents

Targeting cellular pathways that the virus depends on for replication is another attractive combination strategy.

## MEK Inhibitor (ATR-002)

Influenza virus replication is dependent on the host's Raf/MEK/ERK signaling pathway.[15][16]

The MEK inhibitor ATR-002 has been shown to have a significant, dose-dependent inhibitory effect on the replication of various influenza A virus strains.[15]

- Synergistic Effect: The combination of ATR-002 and baloxavir acid exhibits a synergistic effect in vitro.[15][16]
- Activity Against Resistant Strains: Importantly, influenza A virus with the PA-I38T mutation, which confers resistance to baloxavir, remains fully susceptible to ATR-002.[15][16] This makes the combination a potential strategy to overcome baloxavir resistance.

## Application in High-Pathogenicity Avian Influenza (HPAI)

Combination therapy is particularly relevant for severe infections like those caused by HPAI strains.

- H5N1: In a mouse model of H5N1 infection, combination treatment with baloxavir marboxil and oseltamivir phosphate showed a more potent effect on reducing viral replication in organs and improving survival compared to either drug alone, especially in a delayed treatment model.[17][18]
- H5N6: In critical human cases of H5N6 infection where delayed oseltamivir treatment showed poor efficacy, the subsequent administration of baloxavir led to a rapid decrease in viral load and a reduction in inflammatory cytokines.[19]

## Protocols

### Protocol 1: In Vitro Antiviral Synergy Assay (Cytopathic Effect Inhibition)

This protocol outlines a method to determine the synergistic, additive, or antagonistic effect of baloxavir acid in combination with another antiviral agent using a checkerboard titration method and a cytopathic effect (CPE) inhibition assay.[8][20]

## Materials

- Madin-Darby Canine Kidney (MDCK) cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Infection medium (e.g., DMEM with TPCK-trypsin and BSA)
- Influenza virus stock of known titer (TCID50)
- Baloxavir acid (BXA) and second antiviral agent
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer
- Synergy analysis software (e.g., CompuSyn)

## Methodology

- Cell Seeding: Seed MDCK cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation (e.g.,  $2 \times 10^4$  cells/well). Incubate at 37°C, 5% CO2.
- Drug Plate Preparation (Checkerboard Dilution):
  - a. Prepare serial dilutions of BXA (e.g., 8 concentrations) and the second antiviral agent (e.g., 6 concentrations) in infection medium.
  - b. In a separate 96-well plate, combine the diluted drugs in a checkerboard format. Each well will contain a unique concentration combination of the two drugs. Include rows/columns for each drug alone and a no-drug control.
- Infection:
  - a. When cells are confluent, wash the monolayer with PBS.
  - b. Dilute the influenza virus stock in infection medium to a concentration of 100 TCID50 per 50 µL.
  - c. Add 50 µL of the diluted virus to each well (except for cell control wells).
  - d. Incubate for 1 hour at 37°C to allow for virus adsorption.
- Treatment:
  - a. After incubation, remove the virus inoculum.
  - b. Transfer the drug combinations from the prepared drug plate to the corresponding wells of the infected cell plate.
  - c. Incubate

the plate for 72 hours at 37°C, 5% CO<sub>2</sub>, or until CPE is clearly visible in the virus control wells (no drug).

- Assessing Cell Viability: a. After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Measure luminescence using a plate-reading luminometer.
- Data Analysis: a. Convert luminescence readings to percentage of cell viability relative to the cell control (no virus, no drug) wells. b. Use a synergy analysis software (e.g., CompuSyn) to calculate the 50% effective concentration (EC<sub>50</sub>) for each drug alone and to determine the Combination Index (CI) for the drug combinations based on the Chou-Talalay method.[\[8\]](#)[\[20\]](#) c. Interpret the CI values: <0.9 (Synergy), 0.9-1.1 (Additive), >1.1 (Antagonism).

## Protocol 2: In Vivo Efficacy Evaluation in a Mouse Model

This protocol describes a general framework for evaluating the therapeutic efficacy of baloxavir marboxil in combination with another antiviral in a lethal influenza virus infection model in mice. [\[9\]](#)[\[10\]](#)

### Materials

- BALB/c mice (6-8 weeks old)
- Influenza virus strain adapted for mice (e.g., A/PR/8/34 H1N1)
- Baloxavir marboxil and second antiviral agent, formulated for oral gavage
- Vehicle control (e.g., 0.5% methylcellulose)
- Anesthetic for intranasal inoculation
- Biosafety Level 2 (BSL-2) animal facility

### Methodology

- Acclimatization: Acclimatize mice to the facility for at least 7 days before the experiment.

- Infection: a. Lightly anesthetize the mice. b. Intranasally inoculate each mouse with a lethal dose (e.g., 5x MLD50) of the influenza virus in a small volume (e.g., 50  $\mu$ L).
- Group Allocation: Randomly assign mice to treatment groups (n=10-15 per group):
  - Group 1: Vehicle control
  - Group 2: Baloxavir marboxil monotherapy
  - Group 3: Second antiviral monotherapy
  - Group 4: Combination therapy (Baloxavir marboxil + second antiviral)
- Treatment: a. Begin treatment at a specified time point post-infection (e.g., 24, 48, or 96 hours).[9] b. Administer drugs via oral gavage twice daily for 5 days. Doses should be based on previous pharmacokinetic and efficacy studies.[10]
- Monitoring and Endpoints: a. Survival: Monitor mice daily for 14-21 days post-infection and record mortality. b. Body Weight: Weigh each mouse daily as an indicator of morbidity. Humane endpoints should be established (e.g., >25% body weight loss). c. Viral Titer (Satellite Group): Euthanize a separate subset of mice (n=3-5 per group) at specific time points (e.g., days 3 and 6 post-infection). d. Harvest lungs and other organs (brain, kidneys) and homogenize.[17][18] e. Determine the viral titer in the tissue homogenates using a TCID50 assay on MDCK cells. f. Lung Pathology: At the time of euthanasia for viral titer analysis, collect lung tissue for histopathological examination (e.g., H&E staining) to assess inflammation and tissue damage.
- Data Analysis: a. Compare survival curves between groups using the log-rank (Mantel-Cox) test. b. Analyze differences in body weight change and viral titers using appropriate statistical tests (e.g., ANOVA or t-test).

## Visualizations

[Click to download full resolution via product page](#)

Caption: Dual mechanisms of Baloxavir and Neuraminidase Inhibitors in the influenza virus life cycle.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in vitro checkerboard synergy assay.

[Click to download full resolution via product page](#)

Caption: Rationale for how combination therapy can suppress the emergence of drug resistance.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. academic.oup.com [academic.oup.com]
- 2. clinician.com [clinician.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Baloxavir-oseltamivir combination therapy inhibits the emergence of resistant substitutions in influenza A virus PA gene in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Baloxavir and Oseltamivir in Combination on Infection with Influenza Viruses with PA/I38T or PA/E23K Substitutions in the Ferret Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 15. Frontiers | Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 [frontiersin.org]
- 16. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Baloxavir marboxil use for critical human infection of avian influenza A H5N6 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of Baloxavir marboxil in combination with other antiviral agents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15564385#application-of-baloxavir-marboxil-in-combination-with-other-antiviral-agents\]](https://www.benchchem.com/product/b15564385#application-of-baloxavir-marboxil-in-combination-with-other-antiviral-agents)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)